[1-({1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
[1-({1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol is a useful research compound. Its molecular formula is C16H23N5O3 and its molecular weight is 333.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.18008961 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Compounds with imidazole, piperidine, and methanol components have been synthesized and characterized for their potential applications in medicinal chemistry and materials science. For example, the synthesis and crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol demonstrated the compound's crystal class and highlighted its potential for further chemical applications (Girish et al., 2008).
- Another study focused on the synthesis and molecular structure of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, revealing insights into its crystal system and potential for hydrogen bond formation (Naveen et al., 2015).
Methanol-based Applications
- Research on methanol as a building block in the chemical industry has highlighted its role in synthesizing complex chemical structures and its potential as a clean-burning fuel. The conversion of CO2 to methanol is particularly noted for its ability to reduce CO2 emissions and serve as an energy carrier for hydrogen storage (Dalena et al., 2018).
- The utilization of methanol in organic synthesis, showcasing its role as both a C1 synthon and H2 source, has been explored. This includes the N-methylation of amines using RuCl3 as a catalyst, highlighting methanol's versatility in chemical reactions (Sarki et al., 2021).
Biotechnological and Biochemical Applications
- The potential of methylotrophic bacteria in developing bioprocesses based on methanol as an alternative carbon source has been discussed, emphasizing the economic competitiveness of such bioprocesses (Schrader et al., 2009).
- Research on the detoxification of methanol in Drosophila melanogaster adults has provided insights into the enzymes involved in methanol metabolism, revealing differences in methanol metabolism between larvae and adults (Wang et al., 2013).
Properties
IUPAC Name |
[4-[[4-(hydroxymethyl)triazol-1-yl]methyl]piperidin-1-yl]-(5-propan-2-yl-1,2-oxazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-11(2)15-7-14(18-24-15)16(23)20-5-3-12(4-6-20)8-21-9-13(10-22)17-19-21/h7,9,11-12,22H,3-6,8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKZNBORWXZUDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)N2CCC(CC2)CN3C=C(N=N3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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